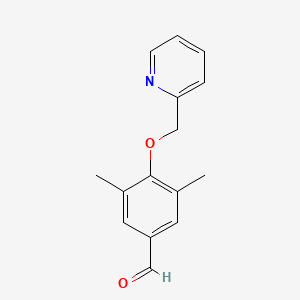

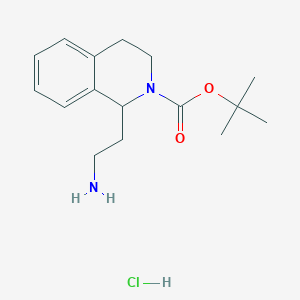

3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of carboxaldehydes with various reagents. For instance, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate was synthesized by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction involving a formyl precursor and a pyridine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry . Quantum chemical calculations have also been used to predict interaction sites and the nature of interactions, such as dimer formation through hydrogen bonding . These techniques could be applied to determine the molecular structure of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde.

Chemical Reactions Analysis

The papers discuss the reactivity of similar compounds in various chemical reactions. For example, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to proceed via an "ylide mechanism" . The oxidation of benzaldehyde derivatives by tetraethylammonium bromochromate has been studied, providing insights into the kinetics and thermodynamics of such reactions . These findings could inform the expected chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the vibrational analysis of the synthesized hydrazide-hydrazone showed red shifts in certain vibrational modes due to dimer formation . The optical properties of metal complexes derived from 3,4-dimethoxy benzaldehyde derivatives have been investigated, revealing information about their electronic transitions and energy gaps . These studies could help predict the physical and chemical properties of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde.

Relevant Case Studies

While no direct case studies involving the compound of interest are provided, the papers include case studies of similar compounds. For example, the synthesis and characterization of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate could serve as a case study for the synthesis of related compounds . The study of the kinetics and thermodynamics of the oxidation of benzaldehyde derivatives could be relevant to understanding the reactivity of the compound .

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that derivatives similar to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde have been synthesized and studied for their antioxidant properties. The synthesis involves low-temperature aryl bromide-to-alcohol conversion, leading to compounds with notable efficiency as chain-breaking antioxidants in homogeneous organic solutions, revealing their potential as protective agents against oxidative stress (Wijtmans et al., 2004).

Catalytic Activity

Studies have explored the catalytic activities of palladium complexes with ligands structurally related to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde, demonstrating their efficacy in oxidative cleavage of C=C bonds. This research opens pathways for developing new catalytic processes in organic synthesis and industrial applications (Hong‐Ming Jhong et al., 2016).

Antiparasitic Activity

Compounds structurally akin to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde have been investigated for their antiparasitic activities. These studies have led to the identification of novel compounds with promising activities against pathogens like Plasmodium falciparum and Leishmania infantum, suggesting potential applications in the development of antiparasitic therapies (Azas et al., 2003).

Heterogeneously Catalysed Condensations

Research on the condensation reactions of glycerol with benzaldehyde and its derivatives, including compounds related to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde, has been conducted. These studies aim at developing novel platform chemicals from renewable resources, showcasing the compound's utility in green chemistry and sustainable industrial processes (Deutsch et al., 2007).

Leukotriene Synthesis Inhibition

Investigations have been made into the synthesis of compounds for inhibiting leukotriene synthesis, featuring structural motifs related to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde. These compounds have shown significant potential in pharmacological applications for treating inflammatory conditions by modulating leukotriene pathways (Hutchinson et al., 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

3,5-dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-13(9-17)8-12(2)15(11)18-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXPVICBWDOSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)

![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)

acetonitrile](/img/structure/B2548745.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)

![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)